1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by its unique molecular structureThe molecular formula of this compound is C18H16O4, and it has a molecular weight of 296.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione typically involves the condensation of benzoic acid derivatives with appropriate reagents. . The reaction conditions often involve refluxing in the presence of concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl and propoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as α-glucosidase, through competitive or non-competitive inhibition . Additionally, its quinone structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: This compound has a similar anthraquinone core but differs in the substituent groups.
2-(propoxymethyl)anthracene-9,10-dione: Another derivative with a propoxymethyl group at a different position.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound has different functional groups attached to the anthraquinone core.
Uniqueness: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
174568-53-7 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-hydroxy-2-(propoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-2-9-22-10-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,2,9-10H2,1H3 |
InChI Key |
WPCREHHUCXTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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